molecular formula C11H7N3O2S B11085840 Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B11085840
M. Wt: 245.26 g/mol
InChI Key: OAZYEFWJQUUASI-UHFFFAOYSA-N
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Description

Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry. The presence of the furan ring and the triazolopyridine moiety in its structure makes it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of green chemistry and microwave-assisted synthesis can be applied to scale up the production. The use of microwave irradiation in industrial settings can enhance reaction rates and yields, making the process more efficient and sustainable.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring or the triazolopyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.

Scientific Research Applications

Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor for various enzymes, including JAK1, JAK2, and PHD-1 . By inhibiting these enzymes, the compound can modulate various biological processes, such as inflammation, cell proliferation, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone is unique due to the presence of the furan ring and the sulfanylidene group, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C11H7N3O2S

Molecular Weight

245.26 g/mol

IUPAC Name

furan-2-yl-(2-sulfanylidene-[1,2,4]triazolo[1,5-a]pyridin-3-yl)methanone

InChI

InChI=1S/C11H7N3O2S/c15-10(8-4-3-7-16-8)14-11(17)12-9-5-1-2-6-13(9)14/h1-7H

InChI Key

OAZYEFWJQUUASI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)N(N2C=C1)C(=O)C3=CC=CO3

Origin of Product

United States

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